molecular formula C16H13NO5S B2999821 Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate CAS No. 1164486-33-2

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate

Cat. No.: B2999821
CAS No.: 1164486-33-2
M. Wt: 331.34
InChI Key: QHISWGCVIQCFQD-CSKARUKUSA-N
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Description

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate (CAS: 1164486-33-2) is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester group and a furyl moiety modified with cyano, ethoxy, and propenyl functionalities. Its molecular formula is C₁₆H₁₃NO₅S, with a molecular weight of 331.35 g/mol .

Properties

IUPAC Name

methyl 3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-3-21-15(18)10(9-17)8-11-4-5-13(22-11)12-6-7-23-14(12)16(19)20-2/h4-8H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISWGCVIQCFQD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate (CAS: 1164486-33-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13NO5S
  • Molecular Weight : 331.35 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its effects on cancer cells, inflammation, and microbial activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell proliferation and migration
A54910.0Disruption of mitochondrial membrane potential

These findings suggest that this compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620050

This anti-inflammatory activity suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Preliminary assessments of the antimicrobial properties indicate that this compound has inhibitory effects against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study published in the Journal of Medicinal Chemistry demonstrated that the compound selectively induced apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Inflammation Model : Research conducted at a leading university indicated that treatment with this compound reduced inflammatory markers in animal models of arthritis, supporting its use in inflammatory diseases .

Comparison with Similar Compounds

Methyl 3-[5-(Anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate

  • Molecular Formula: C₁₇H₁₃NO₄S
  • Molecular Weight : 327.36 g/mol
  • Key Substituents: Anilinocarbonyl group (C₆H₅NHCO-) attached to the furyl ring.
  • The target compound’s cyano and ethoxy groups increase electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions or cycloadditions .
  • Applications : Used as a pharmaceutical intermediate due to its amide functionality .

Methyl 5-Amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate

  • Molecular Formula : C₁₀H₁₀N₂O₄S (from patent data)
  • Molecular Weight : 254.26 g/mol
  • Key Substituents: Amino (-NH₂), cyano (-CN), and carboxymethyl (-CH₂COOMe) groups.
  • Comparison: The amino group in this compound enhances solubility in polar solvents, unlike the ethoxy group in the target compound, which may reduce hydrophilicity.
  • Applications : Intermediate in the synthesis of Ranelic acid derivatives for osteoporosis treatment .

Thifensulfuron-methyl

  • Molecular Formula : C₁₂H₁₃N₅O₆S₂
  • Molecular Weight : 387.39 g/mol
  • Key Substituents : Sulfonylurea (-SO₂NHCONH-) and triazine rings.
  • Comparison :
    • Unlike the target compound, Thifensulfuron-methyl’s sulfonylurea group is critical for herbicidal activity by inhibiting acetolactate synthase (ALS).
    • The target compound lacks this moiety, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
  • Applications : Commercial herbicide for wheat and barley crops .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₆H₁₃NO₅S 331.35 Cyano, ethoxy, propenyl Medicinal chemistry, synthesis
Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate C₁₇H₁₃NO₄S 327.36 Anilinocarbonyl Pharmaceutical intermediates
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate C₁₀H₁₀N₂O₄S 254.26 Amino, cyano, carboxymethyl Ranelic acid synthesis
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Sulfonylurea, triazine Herbicide

Research Findings and Implications

  • Electron Effects: The cyano group in the target compound enhances electrophilicity at the propenyl double bond, making it reactive toward nucleophiles like amines or thiols. This contrasts with the anilinocarbonyl derivative, where resonance effects dominate .
  • Solubility: The ethoxy group in the target compound may reduce aqueous solubility compared to amino-substituted analogs, necessitating formulation adjustments for biological testing .
  • Biological Activity : While Thifensulfuron-methyl’s sulfonylurea group targets ALS enzymes, the target compound’s furyl-thiophene scaffold could interact with eukaryotic enzymes or receptors, warranting exploration in drug discovery .

Q & A

Q. What are the key considerations for synthesizing Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate, and how can yield be optimized?

Methodological Answer:

  • Reagent Ratios: Use a 2–3-fold excess of coupling agents (e.g., malononitrile or cyanoacetamide derivatives) to drive the reaction to completion, as demonstrated in similar thiophene-furan hybrid syntheses .
  • Solvent Selection: 1,4-Dioxane or ethanol with catalytic triethylamine improves solubility and reduces side reactions during reflux .
  • Purification: Neutralize the reaction mixture with acidified ice/water to precipitate the product, followed by recrystallization from ethanol or 1,4-dioxane for higher purity .
  • Yield Optimization: Monitor reaction progress via TLC and adjust reflux duration (typically 3–5 hours) to minimize decomposition .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the thiophene and furan rings. Pay attention to coupling constants for stereochemical assignments (e.g., E/Z isomerism in the propenyl group) .
  • X-ray Crystallography: Single-crystal analysis resolves regioselectivity and confirms bond angles/distances, especially for the cyano and ethoxy groups .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can computational methods like DFT address electronic properties and reactivity patterns of this compound?

Methodological Answer:

  • Electron Distribution Analysis: Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites. This predicts reactivity in cross-coupling or cycloaddition reactions .
  • Transition State Modeling: Simulate reaction pathways (e.g., deoxygenation of carbonyl groups) to identify energy barriers and optimize catalytic conditions .
  • Solvent Effects: Use polarizable continuum models (PCM) to assess solvent interactions, guiding solvent selection for synthetic steps .

Q. What strategies mitigate regioselectivity challenges during furan-thiophene coupling?

Methodological Answer:

  • Protective Groups: Introduce tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) groups to shield reactive sites on the furan ring during coupling .
  • Catalytic Control: Employ Pd-based catalysts to direct cross-coupling reactions, ensuring the propenyl group attaches at the 5-position of the furan ring .
  • Temperature Modulation: Lower reaction temperatures (e.g., 0–25°C) reduce kinetic side products, while higher temperatures (>80°C) favor thermodynamic control .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects in NMR: Account for conformational flexibility (e.g., rotamers in the ethoxy group) causing signal splitting. Variable-temperature NMR experiments can stabilize distinct conformers .
  • Crystallographic Refinement: Compare X-ray-derived bond lengths with DFT-optimized geometries to identify discrepancies caused by crystal packing forces .
  • Complementary Techniques: Use high-resolution mass spectrometry (HRMS) to validate molecular formulas when elemental analysis conflicts with spectral data .

Q. What are the implications of stereochemical variations in the propenyl group on biological activity?

Methodological Answer:

  • Stereoselective Synthesis: Utilize chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate E or Z isomers. Compare their activities via in vitro assays .
  • Docking Studies: Perform molecular docking with target proteins (e.g., kinases) to determine if isomerism affects binding affinity or selectivity .
  • Pharmacokinetic Profiling: Assess isomer stability in physiological conditions (pH 7.4, 37°C) to guide drug design .

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